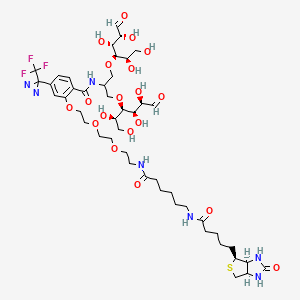

Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) is a specialized chemical compound used primarily in biochemical and molecular biology researchThe compound is impermeant to cell membranes, making it ideal for studying cell surface phenomena without affecting intracellular components .

Métodos De Preparación

The synthesis of Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) involves several steps, including the conjugation of biotin to a photoreactive glucose derivative. The synthetic route typically includes the following steps:

Synthesis of the photoreactive glucose derivative:

Conjugation with biotin: The photoreactive glucose derivative is then conjugated with biotin through a series of chemical reactions, resulting in the final product, Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA)

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis process can be scaled up using standard organic synthesis techniques.

Análisis De Reacciones Químicas

Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) undergoes several types of chemical reactions, including:

Photoreaction: Upon exposure to UV light, the diazirine group in the compound loses nitrogen and forms a highly reactive carbene intermediate. .

Biotin-streptavidin interaction: The biotin moiety in the compound allows for strong binding to streptavidin, a protein commonly used in biochemical assays for the detection and isolation of biotinylated molecules

Common reagents and conditions used in these reactions include UV light for photoreaction and streptavidin-coated surfaces for biotin-streptavidin interactions. The major products formed from these reactions are covalently labeled proteins, which can be isolated and analyzed using various biochemical techniques .

Aplicaciones Científicas De Investigación

Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) has a wide range of scientific research applications, including:

Quantification of cell surface proteins: This compound is used to label and quantify cell surface glucose transporters, such as GLUT4, in various tissues, including the heart and skeletal muscle

Study of glucose metabolism: By labeling glucose transporters, researchers can study the mechanisms of glucose uptake and metabolism in different tissues under various physiological and pathological conditions

Investigation of insulin signaling: The compound is used to study the effects of insulin on glucose transporter translocation and activity, providing insights into insulin signaling pathways and their regulation

Cardiovascular research: Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) is used to investigate the regulation of glucose transport in the heart, particularly under conditions of metabolic stress, such as ischemia and hypoxia

Mecanismo De Acción

The mechanism of action of Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) involves the following steps:

Binding to glucose transporters: The compound binds to the extracellular binding sites of glucose transporters on the cell surface

Photoreaction: Upon exposure to UV light, the diazirine group in the compound forms a reactive carbene intermediate, which covalently attaches to the glucose transporter

Biotin-streptavidin interaction: The biotin moiety in the compound allows for the isolation and quantification of the labeled glucose transporters using streptavidin-coated surfaces

The molecular targets of this compound are primarily glucose transporters, such as GLUT4 and GLUT1, and the pathways involved include glucose uptake and metabolism .

Comparación Con Compuestos Similares

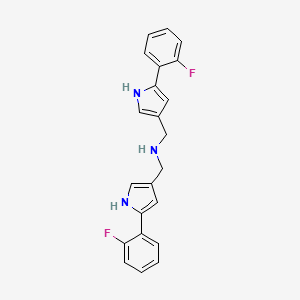

Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) can be compared with other similar compounds, such as:

Biotinylated bis-mannose photolabel (Bio-LC-ATB-BMPA): This compound is similar in structure and function but has a slightly lower affinity for glucose transporters compared to Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA).

Other hexose photolabels: Various hexose derivatives have been used for photolabeling glucose transporters, but Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) is preferred due to its higher specificity and affinity.

The uniqueness of Biotinylated Photolabeling Reagent (bio-LC-ATB-BGPA) lies in its high affinity for glucose transporters and its ability to provide precise quantification of cell surface proteins through photolabeling and biotin-streptavidin interactions .

Propiedades

Fórmula molecular |

C46H70F3N7O19S |

|---|---|

Peso molecular |

1114.1 g/mol |

Nombre IUPAC |

2-[2-[2-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]-N-[1,3-bis[[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide |

InChI |

InChI=1S/C46H70F3N7O19S/c47-46(48,49)45(55-56-45)26-9-10-28(43(69)52-27(23-74-41(32(63)21-59)39(67)30(61)19-57)24-75-42(33(64)22-60)40(68)31(62)20-58)34(18-26)73-17-16-72-15-14-71-13-12-51-37(66)7-2-1-5-11-50-36(65)8-4-3-6-35-38-29(25-76-35)53-44(70)54-38/h9-10,18-20,27,29-33,35,38-42,59-64,67-68H,1-8,11-17,21-25H2,(H,50,65)(H,51,66)(H,52,69)(H2,53,54,70)/t29-,30-,31-,32+,33+,35-,38-,39+,40+,41+,42+/m0/s1 |

Clave InChI |

CSRZUTKGHOPYSS-QPCRBZIYSA-N |

SMILES isomérico |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)NC(CO[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)NC(=O)N2 |

SMILES canónico |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O)NC(=O)N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13421890.png)